Cas no 585-95-5 (progoitrin)

progoitrin structure
progoitrin structure
商品名:progoitrin
CAS番号:585-95-5
MF:C11H19NO10S2
メガワット:389.3993
CID:948753
PubChem ID:12309644

progoitrin 化学的及び物理的性質

名前と識別子

    • progoitrin
    • PROGOITRIN, POTASSIUM SALT
    • (R)-2-Hydroxy-3-butenyl glucosinolate
    • 1-S-[(1E,3R)-3-hydroxy-N-(sulfonatooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose
    • 2(R)-Hydroxy-3-butenyl glucosinolate
    • beta-D-Glucopyranose, 1-thio-, 1-((3R)-3-hydroxy-N-(sulfooxy)-4-pentenimidate
    • beta-D-Glucopyranose, 1-thio-, 1-(3-hydroxy-N-(sulfooxy)-4-pentenimidate), (R)-
    • Glucopyranose, 1-thio-, 1-((R)-3-hydroxy-4-pentenohydroximate) NO-(hydrogen sulfate), beta-D-
    • Glucorapiferin
    • Epiprogoitrin
    • 1-Thio-b-D-glucopyranose 1-[3-hydroxy-N-(sulfooxy)-4-pentenimidate], 9CI
    • (2S)-2-Hydroxy-3-butenyl-glucosinolate
    • 2(S)-2-Hydroxy-3-butenyl glucosinolate
    • 2(R)-2-Hydroxy 3-butenyl glucosinolate
    • (S)-2-hydroxy-but-3-enyl-glucosinolate
    • 2(R)-2-hydroxy-3-butenyl glucosinolate
    • 2(S)-Hydroxy 3-butenylglucosinolate potassium salt
    • Glucorapiferin potassium salt
    • (2S)-2-hydroxy-3-butenyl glucosinolate
    • 2(R)-Hydroxy 3-butenylglucosinolate potassium salt
    • (R)-PROGOITRIN
    • C11H19NO10S2
    • NS00094463
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate
    • 1-S-[3-Hydroxy-N-(sulfooxy)pent-4-enimidoyl]-1-thiohexopyranose
    • epi-Progoitrin
    • Progoitrin ((2R)-Hydroxybut-3-enyl-GS)
    • 585-95-5
    • 1-S-[(3R)-3-hydroxy-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose
    • Q27288480
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] (3R)-3-hydroxy-N-sulfooxy-pent-4-enimidothioate
    • .BETA.-D-GLUCOPYRANOSE, 1-THIO-, 1-((3R)-3-HYDROXY-N-(SULFOOXY)-4-PENTENIMIDATE)
    • CHEBI:79352
    • DTXSID20974057
    • S27T66W417
    • UNII-S27T66W417
    • 2-hydroxy-3-butenyl glucosinolate;PRO
    • C08425
    • インチ: InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+
    • InChIKey: MYHSVHWQEVDFQT-KPKJPENVSA-N
    • ほほえんだ: C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O

計算された属性

  • せいみつぶんしりょう: 389.045037
  • どういたいしつりょう: 389.045037
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 12
  • 重原子数: 24
  • 回転可能化学結合数: 8
  • 複雑さ: 548
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.9
  • トポロジー分子極性表面積: 220

じっけんとくせい

  • 密度みつど: 1.798
  • 屈折率: 1.65
  • PSA: 220.02000
  • LogP: -1.32980

progoitrin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN6798-10 mg
Progoitrin
585-95-5 98.26%
10mg
¥ 3,040 2023-07-10
Ambeed
A1499481-5mg
((((R)-3-Hydroxy-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pent-4-en-1-ylidene)amino)oxy)sulfonic acid
585-95-5 98%
5mg
$244.0 2024-04-18
Ambeed
A1499481-1mg
((((R)-3-Hydroxy-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pent-4-en-1-ylidene)amino)oxy)sulfonic acid
585-95-5 98%
1mg
$102.0 2024-04-18
Aaron
AR00EMIH-10mg
Progoitrin
585-95-5 98%
10mg
$807.00 2025-02-12
MedChemExpress
HY-N10348-5mg
Progoitrin
585-95-5
5mg
¥6800 2024-07-20
MedChemExpress
HY-N10348-1mg
Progoitrin
585-95-5
1mg
¥2720 2024-07-20
TargetMol Chemicals
TN6798-50mg
Progoitrin
585-95-5 98.26%
50mg
¥ 7130 2024-07-19
TargetMol Chemicals
TN6798-1mg
Progoitrin
585-95-5 98.26%
1mg
¥ 828 2024-07-19
MedChemExpress
HY-N10348-10mg
Progoitrin
585-95-5 ≥98.0%
10mg
¥11000 2023-08-31
TargetMol Chemicals
TN6798-1 mL * 10 mM (in DMSO)
Progoitrin
585-95-5 98.26%
1 mL * 10 mM (in DMSO)
¥ 2130 2023-09-15

progoitrin 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:585-95-5)progoitrin
A1033623
清らかである:99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg
価格 ($):220.0/328.0/544.0/790.0